molecular formula C10H7F3N2O2 B2890817 7-Hydrazinyl-4-(trifluoromethyl)chromen-2-one CAS No. 1397225-10-3

7-Hydrazinyl-4-(trifluoromethyl)chromen-2-one

Cat. No. B2890817
CAS RN: 1397225-10-3
M. Wt: 244.173
InChI Key: LSZSPQJBXXMWPD-UHFFFAOYSA-N
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Description

7-Hydrazinyl-4-(trifluoromethyl)chromen-2-one, commonly known as HTCC, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. HTCC is a chromone derivative that exhibits a unique set of properties that make it an interesting target for further investigation.

Mechanism Of Action

The mechanism of action of HTCC is not fully understood. However, it is believed to act by inducing apoptosis in cancer cells. HTCC has been shown to activate caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway. It also inhibits the activity of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
HTCC has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the growth of various bacterial and viral strains. HTCC has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

HTCC has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It exhibits a unique set of properties that make it an interesting target for further investigation. However, there are also some limitations associated with the use of HTCC in lab experiments. It is a relatively new compound, and its long-term effects are not fully understood. The synthesis of HTCC requires specialized equipment and expertise.

Future Directions

There are several future directions for the investigation of HTCC. One of the most promising areas of research is the development of HTCC-based anticancer drugs. HTCC has been shown to exhibit significant anticancer activity, and further investigation could lead to the development of novel cancer therapies. Another area of research is the investigation of the mechanism of action of HTCC. Understanding the mechanism of action could lead to the development of more effective drugs. Finally, the investigation of the long-term effects of HTCC is also an important area of research.

Synthesis Methods

The synthesis of HTCC involves the reaction of 4-trifluoromethylchromone with hydrazine hydrate. The reaction takes place in the presence of acetic acid and ethanol as a solvent. The resulting product is purified by recrystallization to obtain pure HTCC. The yield of the reaction is reported to be around 65%.

Scientific Research Applications

HTCC has been extensively studied for its potential applications in various areas of scientific research. One of the most promising applications of HTCC is in the field of medicinal chemistry. HTCC has been shown to exhibit significant anticancer activity against various cancer cell lines. It has also been reported to possess antimicrobial, antiviral, and anti-inflammatory properties.

properties

IUPAC Name

7-hydrazinyl-4-(trifluoromethyl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O2/c11-10(12,13)7-4-9(16)17-8-3-5(15-14)1-2-6(7)8/h1-4,15H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZSPQJBXXMWPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NN)OC(=O)C=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 53404250

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